2-(cyclopentyloxy)-N-(3-(2-oxopyrrolidin-1-yl)propyl)isonicotinamide
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Overview
Description
2-(cyclopentyloxy)-N-(3-(2-oxopyrrolidin-1-yl)propyl)isonicotinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclopentyloxy group, an oxopyrrolidinyl group, and an isonicotinamide moiety, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentyloxy)-N-(3-(2-oxopyrrolidin-1-yl)propyl)isonicotinamide typically involves multiple steps, starting from readily available starting materials
Formation of Cyclopentyloxy Group: This step involves the reaction of cyclopentanol with an appropriate alkylating agent under basic conditions to form the cyclopentyloxy group.
Introduction of Oxopyrrolidinyl Group: The oxopyrrolidinyl group can be introduced through the reaction of a suitable pyrrolidinone derivative with a propylating agent.
Coupling with Isonicotinamide: The final step involves the coupling of the cyclopentyloxy and oxopyrrolidinyl intermediates with isonicotinamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of flow microreactor systems to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentyloxy)-N-(3-(2-oxopyrrolidin-1-yl)propyl)isonicotinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopentyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(cyclopentyloxy)-N-(3-(2-oxopyrrolidin-1-yl)propyl)isonicotinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(cyclopentyloxy)-N-(3-(2-oxopyrrolidin-1-yl)propyl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-(cyclopentyloxy)-N-(3-(2-oxopyrrolidin-1-yl)propyl)nicotinamide
- 2-(cyclopentyloxy)-N-(3-(2-oxopyrrolidin-1-yl)propyl)pyridinecarboxamide
Uniqueness
2-(cyclopentyloxy)-N-(3-(2-oxopyrrolidin-1-yl)propyl)isonicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-cyclopentyloxy-N-[3-(2-oxopyrrolidin-1-yl)propyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c22-17-7-3-11-21(17)12-4-9-20-18(23)14-8-10-19-16(13-14)24-15-5-1-2-6-15/h8,10,13,15H,1-7,9,11-12H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRXBUFPLCTTNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=CC(=C2)C(=O)NCCCN3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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